4-Bromoisothiazole-5-carboxylic acid
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Overview
Description
4-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that features a bromine atom and a carboxylic acid group attached to an isothiazole ring. Isothiazoles are known for their wide range of biological activities and industrial applications. This compound is particularly interesting due to its potential use as a synthetic intermediate in the preparation of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromoisothiazole-5-carboxylic acid can be synthesized through the reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid at approximately 0°C. This reaction yields the carboxylic acid product in high yields (99%) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and reagents under controlled conditions to ensure high purity and yield. The process typically involves multiple steps, including purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromoisothiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the isothiazole ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Sodium Nitrite and Trifluoroacetic Acid: Used in the synthesis of the compound from its carboxamide precursor.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used to facilitate oxidation and reduction reactions.
Major Products Formed
Substituted Isothiazoles: Products formed through substitution reactions.
Coupled Products: Formed through coupling reactions with other aromatic compounds.
Scientific Research Applications
4-Bromoisothiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-bromoisothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with essential biochemical processes in microorganisms and cancer cells. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Similar in structure but with a phenyl group instead of a hydrogen atom at the 4-position.
Isothiazole-5-carboxylic Acids: Compounds with various substituents at different positions on the isothiazole ring.
Uniqueness
4-Bromoisothiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse biologically active molecules.
Biological Activity
4-Bromoisothiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing both sulfur and nitrogen atoms, with a bromine substituent at the fourth position. Its molecular formula is C4H3BrN2O2S and it possesses moderate solubility in organic solvents. The unique positioning of the bromine atom significantly influences its reactivity and biological activity compared to similar compounds.
Biological Activity Overview
Research indicates that 4-bromoisothiazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that 4-bromoisothiazole displays significant antimicrobial activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
- Anticancer Potential : Certain derivatives of isothiazoles, including 4-bromoisothiazole, have demonstrated efficacy in inhibiting cancer cell growth. The mechanisms often involve interference with cellular pathways critical for tumor proliferation .
- Anti-inflammatory Effects : Research has identified some isothiazole derivatives as potential anti-inflammatory agents, suggesting that 4-bromoisothiazole may also exhibit similar properties through inhibition of specific inflammatory pathways .
Synthesis
The synthesis of this compound typically involves bromination reactions. A common method includes the reaction of isothiazole with bromine under controlled conditions, yielding high product purity and yield:
Further functionalization can be achieved through various synthetic strategies, allowing for the introduction of additional functional groups that may enhance its biological activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
-
Antimicrobial Activity : A study published in MDPI highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with minimum inhibitory concentrations (MIC) established for various pathogens .
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 - Anticancer Properties : Research conducted by Thieme Connect reported that derivatives of isothiazoles exhibited potent cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study emphasized the role of structural modifications in enhancing anticancer activity .
- Anti-inflammatory Studies : A comprehensive review indicated that isothiazole derivatives could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This suggests that 4-bromoisothiazole may also possess anti-inflammatory properties through similar mechanisms .
Properties
IUPAC Name |
4-bromo-1,2-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAKLOIPEFTZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88982-81-4 |
Source
|
Record name | 4-bromo-1,2-thiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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